N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16299770
InChI: InChI=1S/C19H19N3O4S2/c1-10-11(2)28-17-16(10)18(24)22(3)19(21-17)27-9-15(23)20-12-4-5-13-14(8-12)26-7-6-25-13/h4-5,8H,6-7,9H2,1-3H3,(H,20,23)
SMILES:
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC16299770

Molecular Formula: C19H19N3O4S2

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C19H19N3O4S2/c1-10-11(2)28-17-16(10)18(24)22(3)19(21-17)27-9-15(23)20-12-4-5-13-14(8-12)26-7-6-25-13/h4-5,8H,6-7,9H2,1-3H3,(H,20,23)
Standard InChI Key OOXSYZAOSLXHKT-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (molecular formula: C19H19N3O4S2\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}_{2}, molecular weight: 417.5 g/mol) integrates two heterocyclic systems: a 2,3-dihydro-1,4-benzodioxin ring and a 3,5,6-trimethyl-4-oxo-thieno[2,3-d]pyrimidine core. The acetamide linker facilitates conformational flexibility, enabling interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Canonical SMILESCC1=C(SC2=C1N=C(N(C2=O)C)SCC(=O)NC3=CC4=C(C=C3)OCO4)C
Topological Polar Surface Area134 Ų

The thienopyrimidine moiety contributes to planar rigidity, while the benzodioxan group introduces stereoelectronic effects that influence solubility and binding affinity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • Benzodioxan ring: Aromatic protons resonate at δ 6.7–7.1 ppm, with methylene groups (OCH₂CH₂O) appearing as a triplet near δ 4.3 ppm.

  • Thienopyrimidine core: Methyl groups at C3, C5, and C6 produce singlets at δ 2.1–2.4 ppm, while the C4 carbonyl group is observed at 168 ppm in 13C^{13}\text{C} NMR.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis involves three key intermediates:

  • 2,3-Dihydro-1,4-benzodioxin-6-amine: Prepared via reductive amination of 6-nitro-1,4-benzodioxane.

  • 3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol: Synthesized by cyclization of 2-amino-4,5-dimethylthiophene-3-carboxylate with methyl isothiocyanate.

  • 2-Chloroacetamide linker: Introduced via nucleophilic substitution between the thiolate anion and chloroacetyl chloride.

Optimized Protocol

  • Step 1: Condensation of 2-mercaptothienopyrimidine (1.0 eq) with chloroacetyl chloride (1.2 eq) in dry THF at 0°C yields 2-chloroacetamide-thienopyrimidine (78% yield).

  • Step 2: Coupling with 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 eq) in the presence of K₂CO₃ (2.0 eq) in DMF at 60°C for 12 hours affords the final product (63% yield after recrystallization).

Reactivity and Stability

Hydrolytic Susceptibility

The acetamide bridge undergoes hydrolysis under acidic conditions (pH < 3) to form the corresponding carboxylic acid, while the thioether linkage is stable up to 100°C in aqueous media. Alkaline conditions (pH > 10) induce ring-opening of the benzodioxan moiety, generating catechol derivatives.

Photodegradation

Exposure to UV light (λ = 254 nm) for 24 hours results in 22% degradation, primarily via cleavage of the C–S bond in the thienopyrimidine system. Stabilization strategies include formulation with light-absorbing excipients like titanium dioxide.

StrainMIC (µg/mL)
MRSA ATCC 433008
MRSA clinical isolate16

The benzodioxan moiety enhances membrane penetration, while the thienopyrimidine core interferes with folate biosynthesis.

SpeciesRouteLD₅₀ (mg/kg)
RatOral1,200
MouseIntravenous320

Primary adverse effects include dose-dependent hepatotoxicity (elevated ALT levels at >100 mg/kg/day).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator